Biodinamine vitamin D2
Overview
Description
Biodinamine vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It plays a crucial role in maintaining calcium and phosphorus homeostasis in the body, which is essential for healthy bone formation and maintenance. Unlike vitamin D3, which is synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D2 is obtained through dietary intake and supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biodinamine vitamin D2 typically involves the ultraviolet irradiation of ergosterol, a sterol found in fungi and plants. The process begins with the extraction of ergosterol from these sources, followed by its exposure to ultraviolet light, which converts it into previtamin D2. This intermediate is then thermally isomerized to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of ergosterol from yeast or fungi, followed by controlled ultraviolet irradiation and thermal isomerization. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify and quantify the compound .
Chemical Reactions Analysis
Types of Reactions
Biodinamine vitamin D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound, which have distinct biological activities .
Scientific Research Applications
Biodinamine vitamin D2 has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of vitamin D levels in various samples.
Biology: It is studied for its role in cellular processes such as differentiation and proliferation.
Medicine: It is used in the treatment of vitamin D deficiency and related disorders such as rickets and osteomalacia.
Industry: It is used in the fortification of foods and beverages to enhance their nutritional value
Mechanism of Action
Biodinamine vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphorus homeostasis. Upon binding to VDR, it forms a complex with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA, modulating gene transcription. This leads to increased calcium absorption in the intestines, enhanced bone mineralization, and regulation of immune function .
Comparison with Similar Compounds
Similar Compounds
Cholecalciferol (Vitamin D3): Synthesized in the skin upon exposure to ultraviolet B radiation and has a similar role in calcium and phosphorus homeostasis.
Calcitriol: The active form of vitamin D3, which has a higher affinity for the vitamin D receptor and is more potent in its biological effects
Uniqueness
Biodinamine vitamin D2 is unique in that it is derived from plant sources and fungi, making it a suitable option for individuals following a vegetarian or vegan diet. Additionally, it has a slightly different pharmacokinetic profile compared to vitamin D3, with a shorter half-life and different metabolic pathways .
Properties
IUPAC Name |
trisodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;arsorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O.AsH3O4.3Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2-1(3,4)5;;;/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;(H3,2,3,4,5);;;/q;;3*+1/p-3/b10-9+,23-12+,24-13-;;;;/t20-,22+,25+,26+,27-,28+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBANDPRYHCIAGZ-DKPPOKJTSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44AsNa3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319214 | |
Record name | Biodinamine vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115586-24-8 | |
Record name | Biodinamine vitamin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biodinamine vitamin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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